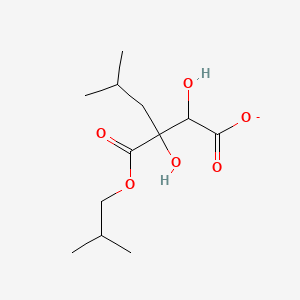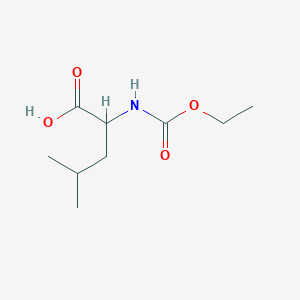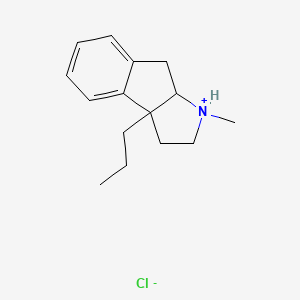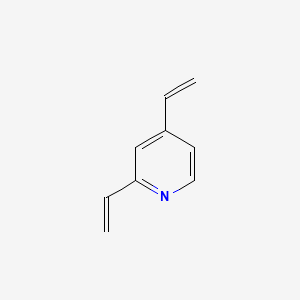![molecular formula C21H19F3N2O4S B13738515 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13738515.png)
2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide is a chemical compound known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). This compound has been studied for its potential therapeutic applications in treating anxiety and psychosis due to its ability to modulate glutamatergic neurotransmission .
Métodos De Preparación
The synthesis of 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide involves several steps. One common synthetic route includes the reaction of 2-methoxyphenol with 4-fluorobenzonitrile to form 4-(2-methoxyphenoxy)benzonitrile. This intermediate is then reacted with 2-pyridinemethanamine and trifluoromethanesulfonic anhydride to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a positive allosteric modulator of mGluR2, which plays a crucial role in modulating glutamatergic neurotransmission. This modulation is significant in the treatment of anxiety and psychosis, as it helps reduce excitatory neurotransmission in the brain .
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide involves its interaction with the metabotropic glutamate receptor 2 (mGluR2). As a positive allosteric modulator, it enhances the receptor’s response to its endogenous ligand, glutamate. This results in a reduction of excitatory neurotransmission in the brain, which is beneficial in conditions like anxiety and psychosis . The compound acts on both postsynaptic and presynaptic receptors, leading to decreased neuronal excitability and synaptic transmission .
Comparación Con Compuestos Similares
Similar compounds to 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide include other positive allosteric modulators of mGluR2, such as:
3-MPPTS: 2,2,2-Trifluoro-N-[3-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)-ethanesulfonamide
cyPPTS: 2,2,2-Trifluoro-N-[3-(cyclopentyloxy)phenyl]-N-(3-pyridinylmethyl)-ethanesulfonamide
Propiedades
Fórmula molecular |
C21H19F3N2O4S |
|---|---|
Peso molecular |
452.4 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-2-ylmethyl)ethanesulfonamide |
InChI |
InChI=1S/C21H19F3N2O4S/c1-29-19-7-2-3-8-20(19)30-18-11-9-17(10-12-18)26(14-16-6-4-5-13-25-16)31(27,28)15-21(22,23)24/h2-13H,14-15H2,1H3 |
Clave InChI |
XWBPKYZPEHRXIH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OC2=CC=C(C=C2)N(CC3=CC=CC=N3)S(=O)(=O)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



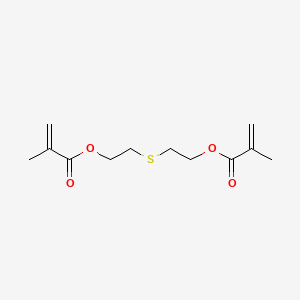
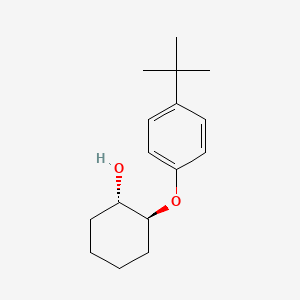
![4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride](/img/structure/B13738454.png)
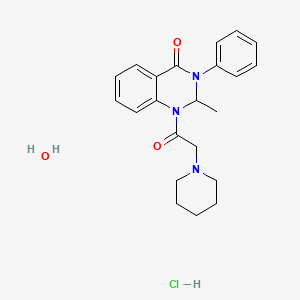
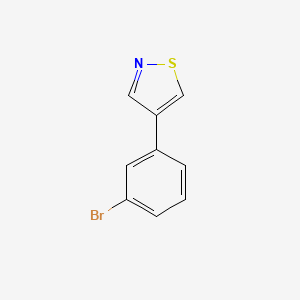
![5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738470.png)

